molecular formula C24H32N6O3 B589555 Fondenafil-d5 CAS No. 1324230-58-1

Fondenafil-d5

货号: B589555
CAS 编号: 1324230-58-1
分子量: 457.59
InChI 键: BNQTXDVBJLRWNB-QKLSXCJMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fondenafil-d5 is the deuterium labeled Fondenafil . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of this compound is C24H27D5N6O3 . The molecular weight is 457.58 .

科学研究应用

磷酸二酯酶5型抑制剂简介

“Fondenafil-d5”的科学研究应用与其作为磷酸二酯酶5型(PDE5)抑制剂的作用密切相关。这些抑制剂,包括this compound,在临床上主要以其治疗勃起功能障碍和肺动脉高压的临床验证而闻名。它们通过抑制环核苷酸PDE5来发挥作用,这是这些疾病的途径。研究已经扩展到探索PDE5抑制剂用于需要不同生物学和/或药代动力学特征以解决对其他PDEs的选择性、缓慢起效、持续时间或首代药物面临的中枢神经系统穿透问题的额外适应症(Bell & Palmer, 2011)

非勃起有益用途

除了治疗勃起功能障碍的众所周知的应用之外,研究已经扩展到PDE5抑制剂的非勃起有益用途。这包括对心理状态如焦虑和情绪的潜在影响,独立于它们的促勃作用。研究表明,像this compound这样的PDE5抑制剂可能直接影响减少与焦虑相关的行为并改善抑郁症状,表明了更广泛的治疗潜力(Hames, Wilson, & Goldmeier, 2009)

磷酸二酯酶5型抑制剂研究的进展

寻求最佳PDE5抑制剂的探索已经导致开发出解决第一代药物局限性的新型药物。这些进展旨在改善选择性和药代动力学问题,表明了朝着更耐受和更有效的替代方案的转变,用于与勃起功能障碍相关的疾病,可能包括this compound。研究标志着朝着创造PDE5抑制剂的方向迈进,这些抑制剂在涉及氧化应激的情况下,如糖尿病和衰老,可能更安全且更有效地调节PDE5水平(Gur, Sikka, & Hellstrom, 2008)

安全和危害

The safety data sheet for Fondenafil (not specifically Fondenafil-d5) suggests that if inhaled, the person should be moved to fresh air. If not breathing, give artificial respiration and consult a physician immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Fondenafil-d5 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["4-(2-Hydroxyethyl)piperazine-d8", "3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium hydroxide (NaOH)", "Ethanol", "Water"], "Reaction": ["Step 1: The starting material 4-(2-Hydroxyethyl)piperazine-d8 is reacted with 3-(2-Chloroethyl)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester in DMF in the presence of TEA to form Fondenafil-d5 intermediate A.", "Step 2: Intermediate A is then hydrogenated using hydrogen gas and Pd/C as a catalyst to form intermediate B.", "Step 3: Intermediate B is then treated with NaOH in ethanol to form Fondenafil-d5.", "Overall, this synthesis pathway involves the use of a variety of starting materials and multiple reaction steps to produce the desired compound Fondenafil-d5."] }

CAS 编号

1324230-58-1

分子式

C24H32N6O3

分子量

457.59

IUPAC 名称

5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2

InChI 键

BNQTXDVBJLRWNB-QKLSXCJMSA-N

SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C

同义词

5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。